molecular formula C17H24N4O3S B6979457 (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone

(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone

Cat. No.: B6979457
M. Wt: 364.5 g/mol
InChI Key: SJRFYSWBOSAQKN-UHFFFAOYSA-N
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Description

(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylpyrrolidine moiety linked to a pyridinylsulfonylpiperazine group via a methanone bridge, making it a subject of study for its chemical reactivity and biological activity.

Properties

IUPAC Name

(5-cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c22-17(16-6-5-15(19-16)13-3-4-13)20-8-10-21(11-9-20)25(23,24)14-2-1-7-18-12-14/h1-2,7,12-13,15-16,19H,3-6,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRFYSWBOSAQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CCC(N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclopropylpyrrolidine intermediate, which is then coupled with a pyridinylsulfonylpiperazine derivative. Key steps in the synthesis may include:

    Cyclopropylpyrrolidine Formation: This step often involves the cyclization of a suitable precursor under basic conditions.

    Coupling Reaction: The final coupling of the cyclopropylpyrrolidine and pyridinylsulfonylpiperazine intermediates is typically carried out using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone is studied for its reactivity and potential as a building block for more complex molecules.

Biology

Biologically, this compound may be investigated for its interactions with various biomolecules and potential as a lead compound in drug discovery.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest, particularly in the development of new pharmaceuticals targeting specific pathways or receptors.

Industry

Industrially, the compound could be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-3-ylsulfonylpiperazin-1-yl)methanone
  • (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-2-ylsulfonylpiperazin-1-yl)methanone
  • (5-Cyclopropylpyrrolidin-2-yl)-(4-pyridin-4-ylsulfonylpiperazin-1-yl)methanone

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which may confer distinct reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

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